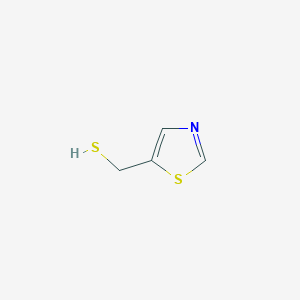
1,3-Thiazol-5-ylmethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Thiazol-5-ylmethanethiol, also referred to as thiomorpholine thione, is a cyclic organic sulfur compound with a five-membered ring containing both nitrogen and sulfur atoms. It has a molecular weight of 131.22 .
Molecular Structure Analysis
The molecular formula of this compound is C4H5NS2 . It consists of a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and a methanethiol group attached to the 5-position of the thiazole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 131.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.科学的研究の応用
Chemistry and Synthesis
1,3-Thiazol-5-ylmethanethiol and its derivatives exhibit a wide range of chemical reactivity, making them significant in synthetic chemistry. Kägi et al. (1993) explored the reaction of 1,3-Thiazole-5(4H)-thiones with diazomethane, leading to various products including 1,4-dithiane, 1,3-dithiole, and 4,5-dihydro-5methylidene-1,3-thiazole, indicating the versatility of these compounds in synthesizing a range of chemicals (Kägi, Linden, Heimgartner & Mlostoń, 1993).
Frija, Pombeiro, and Kopylovich (2016) highlight the potential of thiazole-derived compounds in a variety of fields, including medicinal chemistry, catalysis, and corrosion protection, demonstrating their broad applicability (Frija, Pombeiro & Kopylovich, 2016).
Applications in Material Science
Yadav and Ballabh (2015) investigated thiazole-based amides for their gelation properties. This research underlines the importance of this compound derivatives in the development of new materials with specific physical properties, such as gels used in various industrial applications (Yadav & Ballabh, 2015).
Farahati et al. (2019) studied thiazoles as corrosion inhibitors for copper, revealing their potential in protecting metals from corrosion, an important aspect in material science and engineering (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi & Shockravi, 2019).
Catalysis and Organic Reactions
Research by Jenny and Heimgartner (1986) on the synthesis of 4,4-disubstituted 1,3-Thiazol-5(4H)-thiones demonstrates the role of these compounds in catalysis and as intermediates in organic reactions, further emphasizing their versatility in chemical synthesis (Jenny & Heimgartner, 1986).
Advanced Pharmaceutical Research
Borcea et al. (2021) and Nayak and Gaonkar (2019) provide insights into the antimicrobial, antiprotozoal, and antitumor activities of thiazole derivatives, showing the potential of this compound derivatives in the development of new pharmaceuticals (Borcea, Ionuț, Crișan & Oniga, 2021), (Nayak & Gaonkar, 2019).
Safety and Hazards
作用機序
Target of Action
1,3-Thiazol-5-ylmethanethiol is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazoles, in general, are known to interact with various biological targets due to their diverse biological activities . The interaction of thiazoles with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazoles can induce various changes at the molecular and cellular levels.
生化学分析
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of thiazole compounds can be influenced by various factors, including the specific structure of the compound, the conditions of the experiment, and the type of cells used .
Dosage Effects in Animal Models
The effects of thiazole compounds can vary with different dosages, with some compounds showing threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The localization of thiazole compounds can be influenced by various factors, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
1,3-thiazol-5-ylmethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHELVQMHZHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024284-51-2 |
Source


|
| Record name | (1,3-thiazol-5-yl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
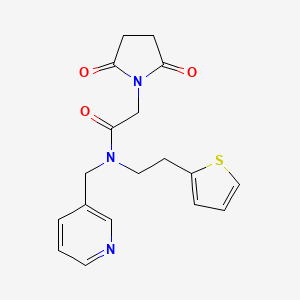
![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)
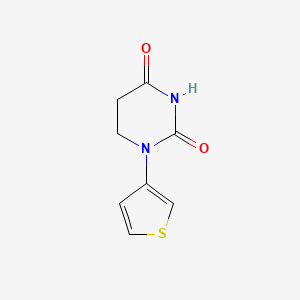
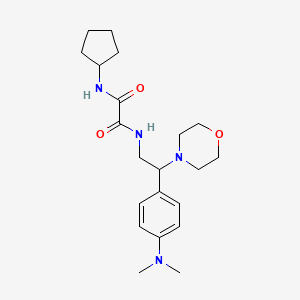
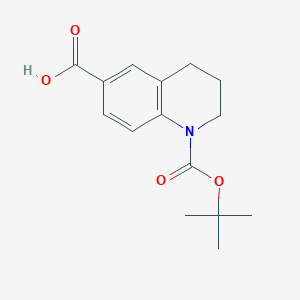


![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)

